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Introduction to Azelastine Hydrochloride

Azelastine hydrochloride is a potent second-generation selective H₁-receptor antagonist, widely used in

ophthalmic solutions and nasal sprays for managing allergic conjunctivitis, seasonal allergic rhinitis, and

non-allergic vasomotor rhinitis. It possesses dual-acting anti-inflammatory properties, combining

antihistaminic effects with mast cell stabilization and inhibition of various inflammatory mediators. The drug

is a phthalazinone derivative with a seven-membered ring, commonly formulated as an anhydrous

monohydrochloride salt. It is a white, odorless, bitter-tasting crystalline powder with a high melting point of

225°C and is sparingly soluble in water, methanol, and propylene glycol, but slightly soluble in glycerin,

ethanol, and octanol. [1]

Stability testing is a critical component of pharmaceutical development, ensuring that the drug substance and

product maintain their identity, strength, quality, and purity throughout their shelf life. For azelastine HCl,

comprehensive stability studies are essential due to its susceptibility to degradation under various stress

conditions, which can impact both efficacy and safety. These studies help identify degradation products,

establish shelf life, and recommend appropriate storage conditions. This document outlines validated

stability-indicating methods and protocols based on International Council for Harmonisation (ICH)

guidelines. [2] [3]
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Stability-Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

The first fully validated stability-indicating HPLC method for azelastine HCl was developed by El-Shaheny

et al. This method effectively separates azelastine from its degradation products and internal standard,

making it suitable for quality control and stability assessment. [2] [4]

Column: C18 stationary phase
Mobile Phase: Acetonitrile-0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v)

Detection: UV detection at 210 nm
Internal Standard: Naftazone

Linearity Range: 0.2 - 20.0 µg mL⁻¹
Detection Limit: 7.05 ng mL⁻¹

The method was successfully applied for the analysis of azelastine HCl in commercial eye drops and nasal

spray formulations. The results obtained were statistically comparable to those from a comparison method,

confirming its accuracy and precision. [2]

Ultra-Performance Liquid Chromatography with Mass
Spectrometry (UPLC-MS/Q-TOF) Method

A more recent and advanced method utilizing Liquid Chromatography-Quadrupole/Time-of-Flight Mass

Spectrometry (LC-Q/TOF-MS) has been developed for enhanced characterization of degradation products.

This method provides high-resolution separation and accurate mass identification. [3]

Column: Kinetex C18 (100 × 4.6 mm; 2.6 µm)
Elution Mode: Isocratic

Detection Wavelength: 241 nm (PDA)
Mass Spectrometry: Q/TOF for product identification and characterization

This method was specifically used to identify and characterize six major degradation products (I-VI) formed

under various ICH-prescribed stress conditions. The use of high-resolution mass spectrometry allows for the

structural elucidation of unknown impurities and the postulation of degradation pathways. [3]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24919676/
https://link.springer.com/article/10.2116/analsci.30.691
https://pubmed.ncbi.nlm.nih.gov/24919676/
https://pubmed.ncbi.nlm.nih.gov/38351666/
https://pubmed.ncbi.nlm.nih.gov/38351666/
https://www.smolecule.com/products/s542535?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Forced Degradation Studies and Protocols

Forced degradation studies are conducted to elucidate the intrinsic stability of the drug molecule and to

validate the stability-indicating power of the analytical methods.

Summary of Degradation Behavior

Azelastine HCl is susceptible to degradation under several stress conditions. The table below summarizes its

observed degradation profile. [2] [3]

Table 1: Summary of Azelastine HCl Degradation under ICH Stress Conditions

Stress
Condition

Details
Extent of
Degradation

Key Degradation Products

Acidic
Hydrolysis

-- Significant

degradation [3]

--

Alkaline
Hydrolysis

-- Significant

degradation [3]

--

Neutral
Hydrolysis

With photolysis Significant

degradation [3]

--

Oxidative
Stress

-- Significant

degradation [3]

Product(s) isolated and

characterized via DSC, FTIR,
NMR [3]

Photolytic
Stress

Acidic/alkaline/neutral
with light

Significant
degradation [3]

--

Thermal
Stress

-- -- --

Note: The specific quantitative extent of degradation for each condition was not fully detailed in the provided

search results. The methods, however, were able to resolve the drug peak from all degradation peaks,
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confirming their stability-indicating nature. [2] [3]

Detailed Experimental Protocols

3.2.1 Protocol for Hydrolytic Degradation

Objective: To investigate the stability of azelastine HCl under acidic, alkaline, and neutral conditions.

Reagent Preparation: Prepare 0.1 M HCl, 0.1 M NaOH, and neutral water (pH ~7.0).

Sample Preparation: Weigh accurately about 50 mg of azelastine HCl API into three separate 50 mL
volumetric flasks.

Stress Procedure: Add 25 mL of the respective reagents (0.1 M HCl, 0.1 M NaOH, water) to each
flask. Heat the solutions at 70°C for 24 hours in a controlled temperature water bath.

Quenching and Dilution: After 24 hours, cool the solutions to room temperature. Neutralize the acid
and alkali stressed samples to pH 7.0. Dilute to volume with the appropriate solvent (e.g., mobile

phase).
Analysis: Inject the samples into the HPLC or UPLC system using the conditions described in

Sections 2.1 and 2.2.

3.2.2 Protocol for Oxidative Degradation

Objective: To assess the susceptibility of azelastine HCl to oxidative stress.

Reagent Preparation: Use 3% (v/v) hydrogen peroxide (H₂O₂).
Sample Preparation: Weigh accurately about 50 mg of azelastine HCl API into a 50 mL volumetric

flask.
Stress Procedure: Add 25 mL of 3% H₂O₂ solution. Allow the reaction to proceed at room

temperature for 30 minutes to 1 hour.
Dilution: After the stress period, dilute the solution to volume with mobile phase to stop the reaction.

Analysis: Inject the sample into the HPLC or UPLC system. For major oxidative degradants, scale up
the reaction for isolation using solvent extraction, followed by characterization by DSC, FTIR, and

NMR. [3]

3.2.3 Protocol for Photolytic Degradation

Objective: To determine the photostability of azelastine HCl as per ICH Q1B guidelines.

Sample Preparation: Prepare a solution of the drug (e.g., 10 µg/mL) in a suitable solvent. Also,

expose solid drug substance in a transparent quartz petri dish.
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Light Exposure: Expose the samples to a combination of visible and UV light (e.g., 1.2 million lux

hours for visible and 200-watt hours/m² for UV) in a calibrated photostability chamber.
Control: Keep identical samples wrapped in aluminum foil and placed alongside the exposed

samples (dark control).
Analysis: After the exposure, analyze both the exposed and control samples by HPLC/PDA to detect

any degradation and check for spectral purity.

3.2.4 Protocol for Thermal Degradation

Objective: To study the effect of heat on the solid drug substance.

Sample Preparation: Place approximately 100 mg of azelastine HCl API in a clean, dry glass vial.
Stress Procedure: Store the sample in a stability oven at 60°C for 30 days.

Analysis: After the stress period, allow the sample to cool to room temperature. Prepare a solution of
the stressed solid in mobile phase and analyze by HPLC.

The following workflow diagram illustrates the logical sequence of the forced degradation studies:

Start: Azelastine HCl API

Acidic Hydrolysis
(0.1 M HCl, 70°C, 24h)

Alkaline Hydrolysis
(0.1 M NaOH, 70°C, 24h)

Oxidative Stress
(3% H₂O₂, RT, 30-60 min)

Photolytic Stress
(ICH Q1B Conditions)

Thermal Stress
(Solid, 60°C, 30 days)

HPLC/UPLC-MS Analysis

Degradation Profile & Pathway

Click to download full resolution via product page

Kinetic Investigation of Degradation
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A kinetic investigation of azelastine HCl degradation provides critical data for predicting shelf-life and

understanding degradation mechanisms. The study by El-Shaheny et al. included kinetic analysis under

specific stress conditions. [2] [5]

Order of Reaction: The degradation of azelastine HCl in alkaline medium was found to follow

pseudo-first-order kinetics.
Rate Constant: The apparent first-order rate constant ((k_{obs})) was determined from the slope of

the linear plot of (\ln[A]) versus time, where ([A]) is the concentration of azelastine HCl.
Half-Life: The half-life ((t_{1/2})) of the degradation reaction was calculated using the formula (t_{1/2}

= 0.693 / k_{obs}).
Energy of Activation: The Arrhenius equation was used to calculate the energy of activation ((E_a))

for the degradation process by studying the kinetics at different temperatures.

Table 2: Kinetic Parameters for Alkaline Degradation of Azelastine HCl

Parameter Value / Description

Kinetic Order Pseudo-First-Order [2] [5]

Rate Constant ((k_{obs})) Determined experimentally at specific temperature [2]

Half-Life ((t_{1/2})) Calculated as (0.693 / k_{obs}) [2] [5]

Energy of Activation ((E_a)) Determined via Arrhenius plot [2]

Identification and Characterization of Degradation
Products

The identification of degradation products is crucial for toxicological assessment. LC-Q/TOF-MS is the

primary tool for this purpose, providing accurate mass measurements for both the parent drug and its

fragments. [3]

Procedure:
Analysis: Subject the stressed samples (particularly oxidative and hydrolytic) to LC-Q/TOF-MS

analysis.
Data Acquisition: Obtain high-resolution mass spectra for all peaks appearing in the

chromatogram of the stressed samples.
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Interpretation: Compare the mass spectra of the degradation products with that of azelastine

HCl. Propose structures based on the mass fragmentation patterns and the difference in
molecular weight from the parent drug.

Isolation: For major degradants, use preparative chromatography or solvent extraction to
isolate sufficient quantities.

Structural Confirmation: Characterize the isolated degradation products using spectroscopic
techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic
Resonance (NMR), and Differential Scanning Calorimetry (DSC). [3]

Degradation Pathway: Based on the characterized structures, a comprehensive degradation

pathway for azelastine HCl can be postulated, showing the relationship between the drug and its
various degradation products under different stress conditions. [3]

The following diagram illustrates the workflow for identifying and characterizing degradation products:
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Stressed Sample Solution

LC-Q/TOF-MS Analysis

Data Processing:
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- Fragmentation Pattern

Propose Structures for
Degradation Products (I-VI)

Scale-up & Isolation
(Preparative HPLC/Solvent Extraction)

Structural Elucidation
(FTIR, NMR, DSC)

Postulate Degradation Pathway
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Application in Pharmaceutical Formulations

The developed stability-indicating methods are critical for the quality control and stability assessment of

azelastine HCl in its various dosage forms.
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Sample Preparation:
Eye Drops/Nasal Spray: Accurately measure a volume of the formulation equivalent to about 1
mg of azelastine HCl. Dilute appropriately with the mobile phase, filter if necessary, and

analyze. For nasal sprays, prime the pump as per patient instructions before sample collection.
[2] [6]

Specific Considerations:
Excipients: The method must effectively separate azelastine peaks from those of excipients

and preservatives like benzalkonium chloride. [1]
Combination Products: For combination products (e.g., with fluticasone propionate), the

method should be able to simultaneously quantify both active ingredients and monitor their
individual degradation profiles. [3]

Conclusion

The stability of azelastine HCl is a critical quality attribute that must be meticulously monitored throughout

the drug development process and shelf life. The application notes and protocols detailed herein provide a

robust framework for conducting forced degradation studies, validating stability-indicating methods, and

identifying degradation products in compliance with ICH guidelines. The use of advanced techniques like

LC-Q/TOF-MS is indispensable for the characterization of degradation products and the elucidation of

degradation pathways. Implementing these protocols ensures the production of safe, effective, and high-

quality azelastine hydrochloride pharmaceutical products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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